molecular formula C19H17N5O4 B11609062 ethyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate

ethyl (6'-amino-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate

Cat. No.: B11609062
M. Wt: 379.4 g/mol
InChI Key: DCOFXCBWUDPCJR-UHFFFAOYSA-N
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Description

Ethyl (6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivatives family, known for their significant biological and pharmacological activities . The unique spiro configuration in this compound contributes to its stability and reactivity, making it a valuable subject in synthetic organic chemistry and medicinal research.

Preparation Methods

The synthesis of ethyl (6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate typically involves multi-component reactions. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through a cycloaddition mechanism, forming the spirocyclic structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl (6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and triethylamine in hot ethanol for spirocyclic compound formation . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl (6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The carbonitrile and primary amino groups act as reactive sites, facilitating interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Ethyl (6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetate can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-(6-amino-5-cyano-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetate

InChI

InChI=1S/C19H17N5O4/c1-3-27-14(25)9-24-13-7-5-4-6-11(13)19(18(24)26)12(8-20)16(21)28-17-15(19)10(2)22-23-17/h4-7H,3,9,21H2,1-2H3,(H,22,23)

InChI Key

DCOFXCBWUDPCJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=NNC(=C34)C)N)C#N

Origin of Product

United States

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